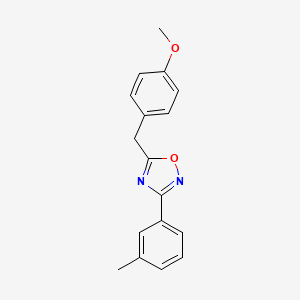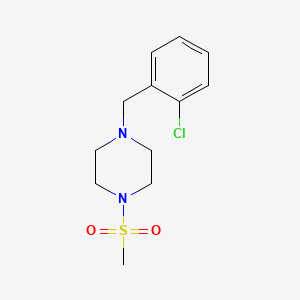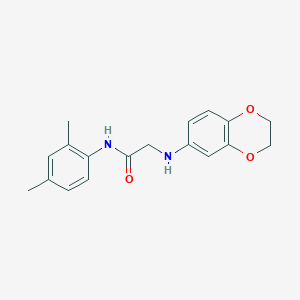
2,6-二氯-N-(3,4-二甲基苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs involves intricate chemical reactions that lead to the formation of these compounds with high specificity. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid results in structurally characterized compounds through X-ray single crystal diffraction. This process highlights the synthetic pathway towards creating sterically hindered isomeric forms of the compound, providing insights into the molecular and electronic structure and kinetic investigations of these molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding. These hydrogen bonds play a crucial role in stabilizing the structure, forming dimeric units and chains of molecules, or even tetrameric units in some cases, leading to the formation of macrocyclic rings and sheets. Such structural configurations are pivotal in understanding the compound's interactions and reactivity (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs are influenced by their molecular structure, particularly the presence of dimethyl and dichloro substituents. These groups affect the compound's reactivity towards various reagents, resulting in the formation of different derivatives through reactions such as N-alkylation, hydrolysis, and cyclization. The reactivity patterns observed provide valuable information for the synthesis of novel compounds with specific properties and potential applications (Giubellina et al., 2006).
Physical Properties Analysis
The physical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular arrangement. The hydrogen bonding and other intermolecular interactions influence the compound's physical state and its behavior under different conditions. Analyzing these properties helps in determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide are influenced by its functional groups, which dictate its reactivity and interactions with other molecules. The presence of sulfonamide and dimethyl groups, for instance, affects the compound's acidity, basicity, and hydrogen bonding capability. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential as a building block for more complex molecules (Rublova et al., 2017).
科学研究应用
合成与结构分析
2,6-二氯-N-(3,4-二甲基苯基)苯磺酰胺及其类似物已被合成并进行结构表征,揭示了它们作为进一步化学修饰的支架的潜力。这些化合物是通过涉及各种二甲基取代苯胺和磺酰氯的反应合成的,产生具有多种生物活性的衍生物。这些化合物的化学结构是使用光谱方法阐明的,例如 H-NMR、IR 和质谱数据,这些数据提供了对其分子框架和潜在反应性的见解 (Aziz‐ur‐Rehman 等,2014; Fahim & Shalaby,2019).
生物潜力
研究表明 2,6-二氯-N-(3,4-二甲基苯基)苯磺酰胺衍生物在各种检测中具有生物功效。这些化合物已针对革兰氏阴性菌和革兰氏阳性菌进行了筛选,显示出中等到良好的活性。此外,还探索了它们对脂氧合酶和胰凝乳蛋白酶等酶的酶抑制潜力,其中几种化合物表现出显着的抑制效果 (Aziz‐ur‐Rehman 等,2014; Abbasi 等,2016).
分子对接和 DFT 计算
涉及分子对接和密度泛函理论 (DFT) 计算的进一步研究提供了对这些化合物的分子相互作用和电子结构的见解,有助于理解它们的生物活性和作为治疗剂进一步优化的潜力 (Fahim & Shalaby,2019).
安全和危害
The safety data sheet for a similar compound, “2,6-Dichloroindophenol, sodium salt hydrate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .
属性
IUPAC Name |
2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-6-7-11(8-10(9)2)17-20(18,19)14-12(15)4-3-5-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINNITWRXMTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)
amine hydrochloride](/img/structure/B5524574.png)
![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)


![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)